methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate: is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core, which is fused with a nitrobenzoate moiety, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of Nitro Group: The nitro group is introduced through nitration reactions, often using nitric acid in the presence of sulfuric acid.
Esterification: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Alkylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new benzimidazole derivatives with potential pharmacological activities .
Biology: In biological research, it is studied for its antimicrobial and anticancer properties. The nitrobenzoate moiety enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Medicine: The compound’s potential as an antimicrobial and anticancer agent is being explored in preclinical studies. Its unique structure allows it to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of other benzimidazole-based compounds .
Wirkmechanismus
The mechanism of action of methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate involves its interaction with various molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal functions. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death . The compound’s ability to inhibit specific enzymes and pathways is also a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: A simpler structure with similar pharmacological activities.
Methyl 4-oxo-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazine-2-carboxylate: Another benzimidazole derivative with potential anticancer properties.
5-Methoxy-1H-benzimidazole-2-thiol: Known for its antimicrobial activity.
Uniqueness: Methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate is unique due to its combined benzimidazole and nitrobenzoate moieties, which enhance its pharmacological activities and make it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C18H15N3O5 |
---|---|
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
methyl 3-(5,6-dimethylbenzimidazole-1-carbonyl)-5-nitrobenzoate |
InChI |
InChI=1S/C18H15N3O5/c1-10-4-15-16(5-11(10)2)20(9-19-15)17(22)12-6-13(18(23)26-3)8-14(7-12)21(24)25/h4-9H,1-3H3 |
InChI-Schlüssel |
DJTAPIFGXDNIAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.